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Compound of Interest

Compound Name: Methyl 2-formyl-4-methylbenzoate

Cat. No.: B13878049

Get Quote

Part 1: Chemical Identity & Properties

Methyl 2-formyl-4-methylbenzoate is an ortho-formyl ester, a structural motif highly valued in
organic synthesis for its ability to undergo cascade cyclization reactions. It serves as a
"masked" electrophile, enabling the rapid construction of isoindolinone and phthalazinone cores
found in kinase inhibitors and anti-inflammatory drugs.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b13878049#bc-rfq
https://www.benchchem.com/product/b13878049/docs?utm_src=pdf-body#technical-guide-methyl-2-formyl-4-methylbenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13878049?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Data
CAS Number 63112-98-1
IUPAC Name Methyl 2-formyl-4-methylbenzoate
2-Carbomethoxy-5-methylbenzaldehyde; 4-
Synonyms
Methyl-2-(methoxycarbonyl)benzaldehyde
Molecular Formula C10H1003
Molecular Weight 178.19 g/mol
SMILES COC(=0)C1=CC=C(C)C=C1C=0
Physical State Colorless to pale yellow oil or low-melting solid
. Soluble in DCM, EtOAc, MeOH, DMSO;
Solubility )
Insoluble in water
N Air-sensitive (aldehyde oxidation); Store under
Stability

inert gas at 2-8°C

Part 2: Synthesis Strategies

The synthesis of CAS 63112-98-1 requires navigating the reactivity of the ortho-formyl group,
which can cyclize with the ester to form a stable lactol (hydroxyphthalide). Two primary routes
are employed depending on scale and available precursors.

Route A: Halogen-Lithium Exchange (High Precision)

This is the preferred laboratory method for generating high-purity product. It utilizes Methyl 2-
bromo-4-methylbenzoate as the precursor.[1][2] The bromine atom directs the lithiation
exclusively to the ortho-position, preventing regioisomer contamination.

e Mechanism: Lithium-Halogen exchange generates an aryl lithium species which is quenched
with Dimethylformamide (DMF) to install the aldehyde.

o Key Advantage: Avoids the formation of the hydroxyphthalide side-product during the
reaction.
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Route B: Oxidative Esterification (Industrial)

This route starts from 2,4-Dimethylbenzoic acid or 4-Methylphthalic anhydride. The anhydride
is reduced to the lactone (5-methylphthalide), which is then hydrolyzed and re-oxidized or
esterified.

» Note: Direct esterification of 2-formyl-4-methylbenzoic acid using acid catalysis often fails
due to pseudo-acid (lactol) formation. Alkylation with Methyl lodide (Mel) and a base (K2COs)
is required to lock the open-chain ester form.

Methyl 2-bromo-4-methylbenzoate [ n-BuLi, THF Aryl-Lithium Intermediate Formylation
(CAS 87808-48-8) (-78°C)

| DMF Quench Hydrolysis

. . Methyl 2-formyl-4-methylbenzoate
Ring Openin (CAS 63112-98-1)

2-Formyl-4-methylbenzoic acid | Base-Mediated Alkylation Mel / K2CO3
(Lactol form) (Acetone, Reflux)

Click to download full resolution via product page

Figure 1: Primary synthetic pathways. The lithiation route (top) offers higher regiocontrol, while
the alkylation route (bottom) utilizes accessible acid precursors.

Part 3: Applications in Drug Discovery

Methyl 2-formyl-4-methylbenzoate is a "linchpin" scaffold. Its ortho-disposition of aldehyde
and ester groups allows it to react with binucleophiles to form fused heterocycles in a single
step.

1. Isoindolinone Synthesis (Kinase Inhibitors)

Reaction with primary amines followed by reduction or reductive amination yields
Isoindolinones. These cores are pharmacophores in MDM2 inhibitors and anxiolytics (e.g.,
Pazinaclone analogs).

e Mechanism: Condensation of amine with aldehyde

Imine formation

Intramolecular cyclization with ester
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Lactamization.

2. Phthalazinone Synthesis (PARP Inhibitors)

Reaction with hydrazine or substituted hydrazines yields Phthalazinones, the core structure of
PARP inhibitors (e.g., Olaparib).

e Reaction: The hydrazine attacks both the aldehyde and the ester, eliminating water and
methanol to form the diaza-bicycle.

3. Ugi-Type Multicomponent Reactions (MCR)

Used as the carbonyl component in Ugi reactions to generate complex peptidomimetic libraries.

Methyl 2-formyl-4-methylbenzoate

+ Primary Amine + Amine + Isonitrile

+ Reductant + Acid

Isoindolinones Phthalazinones Peptidomimetics
(Kinase Inhibitors) (PARP Inhibitors) (Ugi MCR)

Click to download full resolution via product page

Hydrazine

Figure 2: Divergent synthesis of bioactive heterocycles from the core scaffold.

Part 4: Experimental Protocols
Protocol 1: Synthesis via Alkylation (From Acid Precursor)

Adapted from recent literature methodologies (e.g., Snippet 1.19).
* Reagents: 2-Formyl-4-methylbenzoic acid (1.0 eq), Potassium Carbonate (

, 2.0 eq), Methyl lodide (Mel, 1.5 eq), Acetone (0.2 M).

e Setup: Flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir
bar.
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e Procedure:

Suspend 2-formyl-4-methylbenzoic acid (or its hydroxyphthalide tautomer) and

o

in anhydrous acetone.

o Add Methyl lodide dropwise at room temperature.

o Heat the mixture to reflux (approx. 60°C) for 3-5 hours. Monitor by TLC (loss of acid,
appearance of less polar ester).

o Workup: Cool to RT, filter off solids, and concentrate the filtrate. Partition the residue
between EtOAc and water. Wash organic layer with brine, dry over

, and concentrate.[3]

o Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the product as a pale
yellow oil.[4][5]

Protocol 2: One-Pot Isoindolinone Formation

For generating drug-like scaffolds.
+ Reagents: Methyl 2-formyl-4-methylbenzoate (1.0 eq), Primary Amine (

, 1.1 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Dichloroethane).

e Procedure:

o Dissolve the aldehyde ester and amine in DCE. Stir for 1 hour to form the imine

intermediate.

o Add STAB and stir at RT for 12 hours. The hydride reduces the imine/enamine, triggering
spontaneous lactamization with the adjacent methyl ester.

o Result: N-substituted-5-methylisoindolin-1-one.

Part 5: Safety & Handling
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e Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause
respiratory irritation (H335).

o Storage: The aldehyde moiety is prone to auto-oxidation to the carboxylic acid. Store under
nitrogen or argon at 4°C.

» Spill Response: Absorb with inert material (sand/vermiculite). Do not flush into surface water;
this compound is harmful to aquatic life.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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. 4253-24-1|Benzol1,2-c:3,4-c":5,6-c"|trifuran-1,3,4,6,7,9-hexaone|BLD Pharm
[bldpharm.com]

e 10. 5555-21-5]4,5-Dimethylisobenzofuran-1,3-dione|BLD Pharm [bldpharm.com]
e 11. methyl 2-formyl-4-methylbenzoate | 63112-98-1 [chemicalbook.com]
e 12. Isoindolinone synthesis [organic-chemistry.org]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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